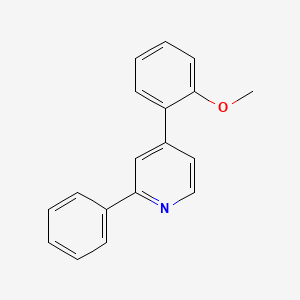
Clarithromycin Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin Impurity C, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a byproduct formed during the synthesis of clarithromycin, a second-generation macrolide antibiotic. Clarithromycin is derived from erythromycin and is known for its improved acid stability and enhanced antibacterial activity. Impurity C is one of the several impurities that can be formed during the manufacturing process of clarithromycin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin Impurity C involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which is an intermediate in the synthesis of clarithromycin. The reaction conditions, such as temperature and reaction time, play a crucial role in the formation of Impurity C. For instance, heating the reaction mixture to 58°C in isopropyl alcohol for 72 hours or at 70°C for 24 hours results in the formation of Impurity C .
Industrial Production Methods: In industrial settings, the production of this compound is typically controlled to minimize its formation. its presence is inevitable due to the complex nature of the synthesis process. The impurity is usually isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can take place, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like hydroxylamine are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxime derivatives .
Applications De Recherche Scientifique
Clarithromycin Impurity C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of clarithromycin.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research on Impurity C helps in understanding the pharmacokinetics and pharmacodynamics of clarithromycin, ensuring the safety and efficacy of the drug.
Mécanisme D'action
The mechanism of action of Clarithromycin Impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can affect the overall efficacy and safety of clarithromycin. The molecular targets and pathways involved in its formation include the interaction of erythromycin-A with hydroxylamine and acetic acid, leading to the formation of the oxime derivative .
Comparaison Avec Des Composés Similaires
Erythromycin A 9-oxime: An intermediate in the synthesis of clarithromycin, similar in structure to Impurity C.
Clarithromycin Impurity A: Another impurity formed during the synthesis of clarithromycin, with a different chemical structure.
Clarithromycin Impurity F: A related compound with distinct chemical properties.
Uniqueness: Clarithromycin Impurity C is unique due to its specific formation pathway and the conditions required for its synthesis. Its presence is indicative of the reaction conditions and the efficiency of the synthesis process. Compared to other impurities, Impurity C is formed under specific conditions involving hydroxylamine and acetic acid, making it a valuable marker for monitoring the synthesis of clarithromycin .
Propriétés
Formule moléculaire |
C38H70N2O13 |
|---|---|
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
Clé InChI |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
SMILES isomérique |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
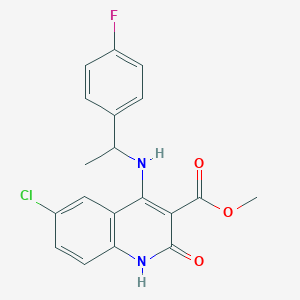
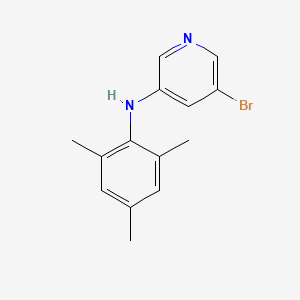

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)


![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
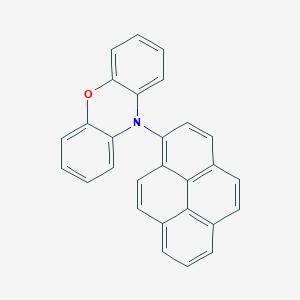
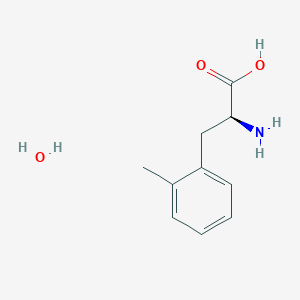
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

